REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:22])[CH:7]=[C:8]([C:12]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=3)[O:9]2)=[C:4]([O:23]C)[C:3]=1[O:25][CH3:26].[Cl-].[Cl-].[Cl-].[Al+3]>C(#N)C>[OH:23][C:4]1[C:3]([O:25][CH3:26])=[C:2]([OH:1])[CH:11]=[C:10]2[C:5]=1[C:6](=[O:22])[CH:7]=[C:8]([C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[C:14]([O:20][CH3:21])[CH:13]=1)[O:9]2 |f:1.2.3.4|
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Name
|
|
Quantity
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4.44 g
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Type
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reactant
|
Smiles
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OC1=C(C(=C2C(C=C(OC2=C1)C1=CC(=C(C=C1)OC)OC)=O)OC)OC
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Name
|
|
Quantity
|
8.27 g
|
Type
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reactant
|
Smiles
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[Cl-].[Cl-].[Cl-].[Al+3]
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Name
|
|
Quantity
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88 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 1.5 hour
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Duration
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1.5 h
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Type
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CUSTOM
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Details
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the solvent was removed by evaporation under reduced pressure
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Type
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ADDITION
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Details
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To the residue was added 10% aqueous solution of hydrochloric acid and chloroform
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Type
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TEMPERATURE
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Details
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the solution was refluxed until it
|
Type
|
WASH
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Details
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the organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
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the solvent of the organic layer was removed by reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was recrystallized in methanol
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(C=C(OC2=CC(=C1OC)O)C1=CC(=C(C=C1)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.18 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |